molecular formula C11H11Cl4N3O2 B2923503 N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide CAS No. 1311572-60-7

N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide

Cat. No. B2923503
CAS RN: 1311572-60-7
M. Wt: 359.03
InChI Key: DXESIGISPLEECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research to study various cellular processes. TPCA-1 has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune response, inflammation, and cell survival.

Mechanism of Action

N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide inhibits the activity of NF-κB by binding to the IKKβ kinase, which is a critical component of the NF-κB signaling pathway. By inhibiting IKKβ, N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide prevents the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα and the inhibition of NF-κB activity.
Biochemical and physiological effects:
N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines in macrophages. N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has also been shown to inhibit the proliferation and survival of cancer cells by inhibiting NF-κB-mediated signaling pathways. In addition, N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has been shown to enhance the efficacy of chemotherapy in cancer cells by inhibiting NF-κB-mediated drug resistance.

Advantages and Limitations for Lab Experiments

One advantage of using N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide in lab experiments is its specificity for IKKβ, which allows for the selective inhibition of NF-κB activity. N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide in scientific research. One potential application is in the study of the role of NF-κB in neuroinflammation and neurodegenerative diseases. N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has also been shown to have anti-viral activity by inhibiting NF-κB-mediated signaling pathways, which suggests that it may have potential as an antiviral agent. In addition, N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has been shown to enhance the efficacy of immunotherapy in cancer cells by inhibiting NF-κB-mediated drug resistance, which suggests that it may have potential as a combination therapy with immunotherapy.

Synthesis Methods

N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide can be synthesized using a multi-step process starting from 2-chloro-3,4,5,6-tetrafluoropyridine. The first step involves the reaction of 2-chloro-3,4,5,6-tetrafluoropyridine with potassium tert-butoxide to form the corresponding pyridine salt. This is followed by the reaction of the pyridine salt with N,N-diisopropylcarbodiimide (DIC) and formamide to form the formamido intermediate. The final step involves the reaction of the formamido intermediate with N-isopropylacrylamide in the presence of triethylamine to form N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide.

Scientific Research Applications

N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has been used in various scientific research studies to investigate the role of NF-κB in different cellular processes. For example, N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has been shown to inhibit the expression of pro-inflammatory cytokines in macrophages, which suggests that NF-κB plays a critical role in the regulation of inflammation. N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has also been used to study the role of NF-κB in cancer cell survival and proliferation. In addition, N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has been shown to enhance the efficacy of chemotherapy in cancer cells by inhibiting NF-κB-mediated drug resistance.

properties

IUPAC Name

3,4,5,6-tetrachloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl4N3O2/c1-4(2)17-5(19)3-16-11(20)9-7(13)6(12)8(14)10(15)18-9/h4H,3H2,1-2H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESIGISPLEECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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